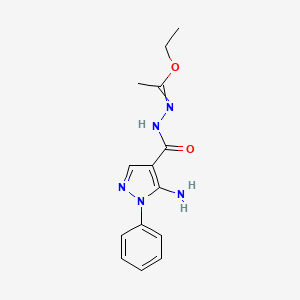
ethyl N-(5-amino-1-phenylpyrazole-4-carbonyl)ethanehydrazonate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl N-(5-amino-1-phenylpyrazole-4-carbonyl)ethanehydrazonate is a heterocyclic compound that features a pyrazole ring, which is a five-membered ring containing three carbon atoms and two nitrogen atoms. This compound is known for its potential applications in various fields, including medicinal chemistry and organic synthesis. The presence of the amino group and the phenyl ring in its structure makes it a versatile building block for the synthesis of more complex molecules.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of ethyl N-(5-amino-1-phenylpyrazole-4-carbonyl)ethanehydrazonate typically involves the reaction of ethyl 5-amino-1-phenylpyrazole-4-carboxylate with hydrazine derivatives. One common method is the condensation reaction between ethyl 5-amino-1-phenylpyrazole-4-carboxylate and ethanehydrazonate under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and may require heating to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and solvent choice. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process. Additionally, purification techniques like recrystallization or chromatography are used to obtain the desired product with high purity.
化学反应分析
Types of Reactions
Ethyl N-(5-amino-1-phenylpyrazole-4-carbonyl)ethanehydrazonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, often involving the use of reducing agents like sodium borohydride.
Substitution: The amino group and other functional groups in the compound can participate in substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Halogenating agents, acids, and bases are often employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction can produce amine derivatives. Substitution reactions can lead to a variety of substituted pyrazole compounds.
科学研究应用
Ethyl N-(5-amino-1-phenylpyrazole-4-carbonyl)ethanehydrazonate has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibitors and receptor ligands.
Industry: The compound is utilized in the production of agrochemicals and dyes.
作用机制
The mechanism of action of ethyl N-(5-amino-1-phenylpyrazole-4-carbonyl)ethanehydrazonate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.
相似化合物的比较
Ethyl N-(5-amino-1-phenylpyrazole-4-carbonyl)ethanehydrazonate can be compared with other similar compounds, such as:
5-Amino-1-phenylpyrazole-4-carboxylate: This compound shares a similar pyrazole core but lacks the ethanehydrazonate moiety.
5-Amino-3-phenylisoxazole: Another heterocyclic compound with a similar amino and phenyl substitution pattern but different ring structure.
Ethyl 1-phenyl-3-(2-pyridyl)pyrazole-4-carboxylate: A related pyrazole derivative with different substituents on the pyrazole ring.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.
属性
分子式 |
C14H17N5O2 |
|---|---|
分子量 |
287.32 g/mol |
IUPAC 名称 |
ethyl N-(5-amino-1-phenylpyrazole-4-carbonyl)ethanehydrazonate |
InChI |
InChI=1S/C14H17N5O2/c1-3-21-10(2)17-18-14(20)12-9-16-19(13(12)15)11-7-5-4-6-8-11/h4-9H,3,15H2,1-2H3,(H,18,20) |
InChI 键 |
LCGQSAQHSIXDBZ-UHFFFAOYSA-N |
规范 SMILES |
CCOC(=NNC(=O)C1=C(N(N=C1)C2=CC=CC=C2)N)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![2,2-bis[[(E)-octadec-9-enoyl]oxymethyl]butyl (E)-octadec-9-enoate](/img/structure/B14794208.png)
![1-(4-fluorophenyl)-5-((4-hydroxypiperidin-4-yl)methyl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one hydrochloride](/img/structure/B14794210.png)
![tert-butyl N-[2-[(3-fluorophenyl)methoxy]cyclohexyl]carbamate](/img/structure/B14794217.png)
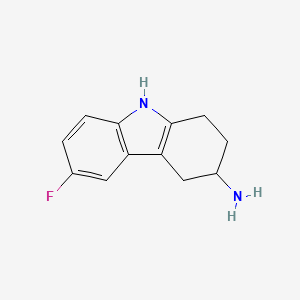
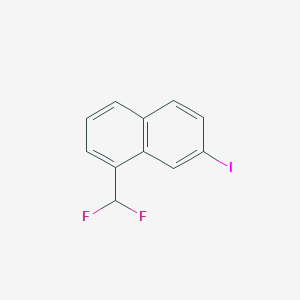
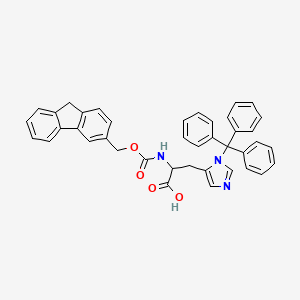
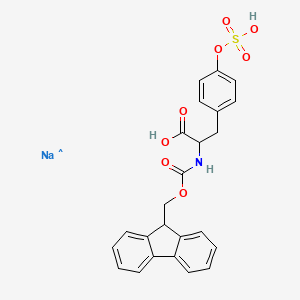
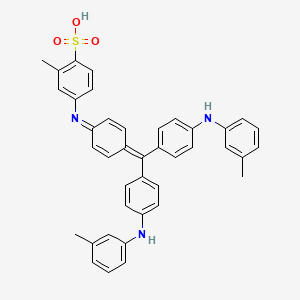


![Tert-butyl 3-[(3-fluorobenzoyl)amino]piperidine-1-carboxylate](/img/structure/B14794264.png)
![(3S)-6-bromo-1-hydroxyspiro[1,2-dihydroindene-3,5'-1,3-oxazolidine]-2',4'-dione](/img/structure/B14794270.png)
